5-Bromo-8-methyl-1,7-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

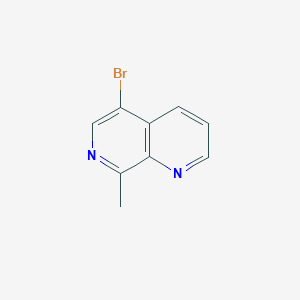

5-Bromo-8-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methyl-1,7-naphthyridine typically involves the bromination of 8-methyl-1,7-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-8-methyl-1,7-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

Substitution Products: Various substituted naphthyridines depending on the nucleophile used.

Coupling Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

5-Bromo-8-methyl-1,7-naphthyridine derivatives have been evaluated for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance, studies have shown that naphthyridine derivatives can effectively inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

The compound has also been investigated for its potential against parasitic infections. A study focusing on 8-hydroxynaphthyridine derivatives highlighted their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. Compounds derived from this scaffold demonstrated promising in vitro activity, with some progressing to in vivo efficacy studies . The mechanism of action appears to involve the sequestration of divalent metal cations, which is crucial for the antiparasitic activity .

Antitubercular Activity

Another significant application is in the treatment of tuberculosis. Derivatives of 1,8-naphthyridine have shown potent antitubercular activity against multidrug-resistant strains, surpassing traditional treatments like isoniazid . This highlights the potential for developing new therapeutic agents based on the naphthyridine structure.

Material Science Applications

Organic Semiconductors and LEDs

In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a suitable candidate for incorporation into organic electronic devices . The compound's ability to form stable films and its favorable charge transport characteristics enhance its applicability in this field.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Organism | Activity (IC50 µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 2.5 | |

| This compound | E. coli | 3.0 | |

| This compound | P. aeruginosa | 4.0 |

Table 2: Antiparasitic Efficacy in Leishmania Models

Case Studies

Case Study 1: Antimicrobial Properties

In a recent study conducted by Sriram et al., a series of naphthyridine derivatives were synthesized and tested for their antimicrobial efficacy against various bacterial strains. The results indicated that brominated derivatives exhibited enhanced antibacterial activity compared to their non-brominated counterparts, demonstrating the importance of halogen substitution in improving biological activity .

Case Study 2: Antiparasitic Investigation

A research collaboration involving GlaxoSmithKline and the University of Dundee focused on optimizing naphthyridine derivatives for leishmaniasis treatment. Despite initial challenges with tolerability in vivo, modifications to the naphthyridine core led to compounds that showed improved efficacy and stability, paving the way for further development as potential therapeutic agents against parasitic infections .

Wirkmechanismus

The mechanism of action of 5-Bromo-8-methyl-1,7-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-8-methoxy-1,7-naphthyridine

- 5-Bromo-8-ethyl-1,7-naphthyridine

- 5-Bromo-8-phenyl-1,7-naphthyridine

Uniqueness

5-Bromo-8-methyl-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biologische Aktivität

5-Bromo-8-methyl-1,7-naphthyridine is a compound that belongs to the naphthyridine family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : C9H8BrN

- Molecular Weight : 239.07 g/mol

- Structure : The compound features a bromine atom at the 5-position and a methyl group at the 8-position of the naphthyridine core, which influences its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes involved in critical cellular processes. Its bromine substituent enhances binding affinity to target proteins, which may lead to inhibition or activation of specific pathways.

- Cellular Effects : It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by affecting cell signaling pathways and gene expression. For instance, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell growth .

Biological Activities

This compound exhibits a spectrum of biological activities:

Anticancer Studies

A study conducted on various naphthyridine derivatives revealed that compounds with similar structures to this compound exhibited significant anticancer activity. For example:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF7 |

| Staurosporine | 4.51 | MCF7 |

| Other derivatives | 1.47 - 3.19 | Various |

These findings indicate that this compound may have comparable or superior efficacy against certain cancer types compared to established drugs .

Antimicrobial Activity

While specific data on the antimicrobial properties of this compound is sparse, related studies have shown that naphthyridines can possess significant antibacterial and antifungal effects. This suggests that further investigation into the antimicrobial potential of this compound is warranted .

Pharmacokinetics

The pharmacokinetic profile of naphthyridines generally includes considerations such as absorption, distribution, metabolism, and excretion (ADME). The presence of the bromine atom may influence metabolic stability and bioavailability:

- Absorption : Likely influenced by lipophilicity due to the aromatic structure.

- Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation.

- Excretion : Primarily through renal pathways.

Eigenschaften

IUPAC Name |

5-bromo-8-methyl-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-9-7(3-2-4-11-9)8(10)5-12-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCFMEWJJCELPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1N=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.